2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide
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Overview
Description
2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide is a complex organic compound that belongs to the class of thiophene sulfonamides This compound is characterized by its unique structure, which includes an oxadiazole ring, a thiophene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Thiophene Ring Formation: The thiophene ring is usually formed through a cyclization reaction involving sulfur-containing precursors.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiophene derivative with sulfonyl chlorides in the presence of a base.
Final Coupling: The final step involves coupling the oxadiazole and thiophene derivatives under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, converting it to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents are used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced oxadiazoles
Substitution: Halogenated, nitrated, or alkylated derivatives
Scientific Research Applications
2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: Due to its unique structure, it is explored for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with a similar ester functional group but different overall structure and applications.
N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: A compound with a different core structure but similar functional groups.
Uniqueness
2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide is unique due to its combination of an oxadiazole ring, thiophene ring, and sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H25N3O4S2 |
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Molecular Weight |
483.6 g/mol |
IUPAC Name |
2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-propan-2-ylphenyl)thiophene-3-sulfonamide |
InChI |
InChI=1S/C24H25N3O4S2/c1-5-30-20-12-8-18(9-13-20)23-25-24(31-26-23)22-21(14-15-32-22)33(28,29)27(4)19-10-6-17(7-11-19)16(2)3/h6-16H,5H2,1-4H3 |
InChI Key |
NULCSPVAMNIGDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
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